molecular formula C9H11ClO2 B8009929 4-Chloro-2-ethoxy-1-methoxybenzene

4-Chloro-2-ethoxy-1-methoxybenzene

Cat. No.: B8009929
M. Wt: 186.63 g/mol
InChI Key: IENPLVKEOMKAQZ-UHFFFAOYSA-N
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Description

4-Chloro-2-ethoxy-1-methoxybenzene is an organic compound with the molecular formula C9H11ClO2. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, an ethoxy group, and a methoxy group. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-ethoxy-1-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the reaction of 4-chlorophenol with ethyl bromide and sodium methoxide. The reaction conditions usually involve heating the reactants in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-ethoxy-1-methoxybenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The ethoxy and methoxy groups can be oxidized under specific conditions to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution: Products include derivatives where the chlorine atom is replaced by other functional groups.

    Oxidation: Products include aldehydes, ketones, or acids depending on the reaction conditions.

    Reduction: Products include alcohols or other reduced forms of the compound.

Scientific Research Applications

4-Chloro-2-ethoxy-1-methoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-ethoxy-1-methoxybenzene involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it forms a sigma complex with nucleophiles. The pathways involved include the formation of intermediates and the subsequent removal of protons to regenerate the aromatic ring.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methoxy-1-ethoxybenzene: Similar structure but different substitution pattern.

    4-Bromo-2-ethoxy-1-methoxybenzene: Similar structure with bromine instead of chlorine.

    4-Chloro-2-ethoxy-1-methylbenzene: Similar structure with a methyl group instead of a methoxy group.

Uniqueness

4-Chloro-2-ethoxy-1-methoxybenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both ethoxy and methoxy groups along with a chlorine atom makes it a versatile compound for various chemical transformations and applications.

Properties

IUPAC Name

4-chloro-2-ethoxy-1-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2/c1-3-12-9-6-7(10)4-5-8(9)11-2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENPLVKEOMKAQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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